![molecular formula C13H19N3O5S B5614902 N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)

N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" belongs to a class of molecules that have been explored for their potential as protease inhibitors and for their unique structural and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of beta-alanine derivatives with sulfonyl halides or isocyanates, followed by specific functional group transformations. For example, a related synthesis approach involves reacting N-4-nitrobenzyl-beta-alanine with alkyl/arylsulfonyl halides, followed by conversion to the CONHOH group, demonstrating a method for incorporating sulfonylated moieties into the beta-alanine backbone (Scozzafava et al., 2000).

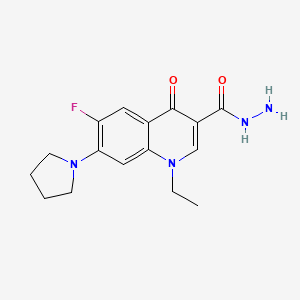

Molecular Structure Analysis

Molecular and crystal structure analyses of related compounds reveal detailed information about the spatial arrangement and bonding interactions. For instance, the structure of N-(4-nitrophenyl)-β-alanine shows molecules related by an inversion center interact via O-H···O hydrogen bonds forming a dimeric structure in the crystalline form (Marchewka et al., 2011).

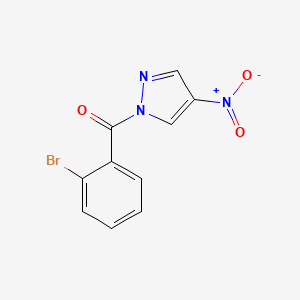

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including diastereoselective addition reactions and transformations to produce amino acid derivatives. For example, optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, which are important building blocks for biologically active compounds (Foresti et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" were not directly found, indicating a gap in the current research literature.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form specific chemical bonds, are essential for the application of these compounds in synthesis and drug design. The studies on related compounds highlight the importance of the sulfonyl and nitro groups in modulating chemical reactivity and binding affinity with biological targets (Scozzafava et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, sulfonamides are commonly used as antibiotics, inhibiting the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthase, a key enzyme in folate synthesis .

Safety and Hazards

properties

IUPAC Name |

3-[butyl-(2-nitrophenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-2-3-9-15(10-8-13(14)17)22(20,21)12-7-5-4-6-11(12)16(18)19/h4-7H,2-3,8-10H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVOEYMLNRYJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)

![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)

![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)